molecular formula C12H19ClFN5 B12225726 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12225726
M. Wt: 287.76 g/mol
InChI Key: WHXHHSZYOXLSHT-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and fluorine groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .

Chemical Reactions Analysis

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-4-17-8-11(9(3)16-17)14-6-10-7-15-18(5-2)12(10)13;/h7-8,14H,4-6H2,1-3H3;1H

InChI Key

WHXHHSZYOXLSHT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=C(N(N=C2)CC)F.Cl

Origin of Product

United States

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